molecular formula C15H15NO2S B2563476 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine CAS No. 24395-14-0

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine

Cat. No. B2563476
CAS RN: 24395-14-0
M. Wt: 273.35
InChI Key: KUWCTOOXSUPLAW-UHFFFAOYSA-N
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Description

“1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine” is a chemical compound with the molecular formula C15H15NO2S . It has a molecular weight of 273.4 g/mol . The IUPAC name for this compound is 1-(4-methylphenyl)sulfonyl-2-phenylaziridine .


Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine” includes a three-membered aziridine ring attached to a phenyl group and a (4-methylphenyl)sulfonyl group . The InChI string representation of the molecule is InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine” include a molecular weight of 273.4 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 273.08234989 g/mol, and the topological polar surface area is 45.5 Ų .

Scientific Research Applications

Anti-HIV-1 Activities

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine derivatives have been studied for their potential anti-HIV-1 activities. Research by Silvestri et al. (2003) discovered that certain derivatives, particularly those involving (2-methylphenyl)sulfonyl and (3-methylphenyl)sulfonyl, showed significant potency against HIV-1, including strains with NNRTI-resistant mutations (Silvestri et al., 2003).

Cytotoxicity in Leukemic Cells

Hall et al. (1997) investigated the cytotoxicity of certain derivatives of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine, such as 1-(phenylmethyl)-4,7,10-tris-[(4'methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane. This compound displayed significant in vivo antineoplastic and in vitro cytotoxicity in murine and human tissue cultured cells, including leukemic cells (Hall et al., 1997).

Coordination and Rearrangement Studies

Bermejo et al. (2000) synthesized and characterized compounds involving 1-[(4-methylphenyl)sulfonyl]-2-phenylaziridine and studied their coordination and rearrangement behaviors, particularly in the presence of a nickel center. This research aids in understanding the chemical properties and potential applications of these compounds (Bermejo et al., 2000).

Nucleophilic Ring Opening Reactions

Falkenstein et al. (1993) examined the nucleophilic ring opening of activated 2-phenylaziridines, including those with sulfonyl activation. Their findings contribute to the broader understanding of chemical reactions and mechanisms involving these compounds (Falkenstein et al., 1993).

Electrochemical Synthesis

Sharafi-kolkeshvandi et al. (2016) developed a methodology for the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through anodic oxidation, highlighting an innovative approach for synthesizing derivatives of 1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine (Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCTOOXSUPLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine

CAS RN

24395-14-0
Record name 1-(4-methylbenzenesulfonyl)-2-phenylaziridine
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